molecular formula C23H26ClN3O3 B14995921 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B14995921
M. Wt: 427.9 g/mol
InChI Key: VQKOEFCKCUJJDU-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide moiety.

Preparation Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves multiple steps, including the formation of the phenoxy group, the oxadiazole ring, and the acetamide moiety. The synthetic route typically starts with the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with 2-bromoacetyl bromide to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl bromide. The next step involves the reaction of this intermediate with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group and oxadiazole ring may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may also play a role in binding to target proteins, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(4-chloro-3,5-dimethylphenoxy)acetic acid: Lacks the oxadiazole ring and acetamide moiety.

    3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine: Lacks the phenoxy group and acetamide moiety.

    N-(propan-2-yl)acetamide: Lacks the phenoxy group and oxadiazole ring.

These comparisons highlight the distinct structural features of this compound, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C23H26ClN3O3/c1-14(2)27(21(28)13-29-19-10-16(4)22(24)17(5)11-19)12-20-25-23(26-30-20)18-8-6-7-15(3)9-18/h6-11,14H,12-13H2,1-5H3

InChI Key

VQKOEFCKCUJJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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